5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 53994-61-9) is a substituted aromatic carboxylic acid used as a critical building block in organic and medicinal chemistry. Its structure, featuring an amine, a nitro group, a carboxylic acid, and a strategically placed fluorine atom, makes it a specialized precursor for the synthesis of complex heterocyclic molecules. It is most prominently documented as a non-interchangeable starting material for the production of specific poly ADP-ribose polymerase (PARP) inhibitors, a class of targeted cancer therapies. [REFS-1, REFS-2]
Substitution with close analogs, such as the non-fluorinated 5-amino-2-nitrobenzoic acid, is not feasible for the primary application of this compound. The 4-fluoro substituent is a critical design element of the final active pharmaceutical ingredient (API), Olaparib, influencing its metabolic stability and target binding profile. [1] Using a non-fluorinated precursor would yield a completely different molecular entity, failing to meet the required specifications of established, patented synthetic routes for this FDA-approved drug. [2] Therefore, for process scale-up and clinical development targeting Olaparib or its direct analogs, 5-amino-4-fluoro-2-nitrobenzoic acid is the mandatory, non-interchangeable starting material.
Multiple patents detailing the manufacturing process of the PARP inhibitor Olaparib explicitly identify intermediates derived directly from 5-amino-4-fluoro-2-nitrobenzoic acid. For example, the synthesis involves the conversion of this starting material into a key phthalazinone intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [1] The non-fluorinated analog, 5-amino-2-nitrobenzoic acid, cannot be used in these established routes to produce the required fluorinated API.
| Evidence Dimension | Suitability as a precursor for Olaparib synthesis |
| Target Compound Data | Required starting material in patented synthetic routes. |
| Comparator Or Baseline | 5-Amino-2-nitrobenzoic acid (non-fluorinated analog): Unsuitable, as it would produce a different, non-bioequivalent final molecule. |
| Quantified Difference | 100% requirement. The fluorine atom is integral to the final API structure. |
| Conditions | Industrial and laboratory synthesis of Olaparib and its direct intermediates as described in patent literature. |
For any organization involved in the synthesis of Olaparib for research, development, or commercial purposes, procuring this specific fluorinated precursor is a mandatory requirement.
In multi-step API synthesis, the purity of starting materials is critical to control the formation of process-related impurities that can be difficult to separate from the final product. A Chinese patent for Olaparib synthesis notes that if the piperazine reagent is impure, an 'olaparib dimer' with similar properties to the target API is generated, making separation difficult and impacting product quality. [1] By extension, using a starting material with incorrect isomeric substitution (e.g., a different fluoro-amino-nitrobenzoic acid) or of low purity would introduce analogous, hard-to-remove impurities, jeopardizing the entire batch. Using high-purity 5-amino-4-fluoro-2-nitrobenzoic acid is a key control point for ensuring a clean transformation into the desired downstream intermediates.
| Evidence Dimension | Potential for impurity generation in multi-step synthesis |
| Target Compound Data | High-purity, single isomer ensures a clean conversion to the next synthetic step. |
| Comparator Or Baseline | Lower-purity material or an isomeric mixture: High risk of generating side products that are difficult and costly to remove from the final API. |
| Quantified Difference | Not directly quantified, but the difference lies between a successful, high-purity batch and a potentially failed batch requiring costly reprocessing or disposal. |
| Conditions | Multi-step synthesis of a complex API (Olaparib) under GMP or research conditions. |
Procuring this specific, high-purity isomer mitigates the significant financial and timeline risks associated with impurity-related batch failures in pharmaceutical manufacturing.
This compound is the designated choice for chemists and manufacturers following established and patented routes for the production of Olaparib. Its use is a prerequisite for creating the key fluorinated phthalazinone core of the drug. [1]
Medicinal chemists engaged in drug discovery use this building block to create novel analogs of Olaparib or other targeted therapies where a 4-fluoro-5-aminophenyl moiety is required to optimize potency, selectivity, or pharmacokinetic properties.
In lead optimization programs, this compound serves as a critical tool for researchers to systematically investigate the impact of fluorine substitution at the 4-position, compared to non-fluorinated or differently substituted analogs, on the biological activity of their target molecules.